![molecular formula C21H22N2O3 B7690151 N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide](/img/structure/B7690151.png)
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide
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Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-isopropyl-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs.
Scientific Research Applications
- Researchers have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth, making it a promising candidate for further study .
- The compound’s quinoline moiety suggests antibacterial properties. Scientists have explored its effectiveness against bacterial pathogens, aiming to develop novel antibiotics .
- Quinoline derivatives often exhibit antimalarial activity. This compound could be part of the ongoing efforts to combat malaria by targeting the parasite responsible for the disease .
- The presence of the quinoline ring system hints at anti-inflammatory potential. Researchers have investigated whether this compound can modulate inflammatory pathways .
- Some quinoline derivatives have shown cardiovascular effects. Scientists might explore whether this compound influences heart function or blood vessels .
- Quinolines can interact with CNS receptors. Researchers may investigate whether this compound affects neurotransmission, neuroprotection, or neurodegenerative diseases .
Anticancer Properties
Antibacterial Activity
Antimalarial Applications
Anti-inflammatory Effects
Cardiovascular Research
Central Nervous System (CNS) Studies
properties
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)23(21(25)15-8-10-18(26-3)11-9-15)13-17-12-16-6-4-5-7-19(16)22-20(17)24/h4-12,14H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJSPMSTRLBZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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